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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzamide oxime

CAS No.: 96898-75-8

Cat. No.: B1612320

Get Quote

CAS Number: 96898-75-8 Molecular Formula: C

H

ClN

O

Molecular Weight: 215.59 g/mol IUPAC Name: (Z/E)-4-chloro-N'-hydroxy-3-nitrobenzimidamide

Executive Summary
4-Chloro-3-nitrobenzamide oxime is a critical pharmacophore intermediate used primarily in

the synthesis of heterocyclic compounds, specifically 1,2,4-oxadiazoles. Its structure comprises

a trisubstituted benzene ring featuring a reactive amidoxime group (

), a strongly electron-withdrawing nitro group (

), and a halogen (

).
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This molecule is of particular interest in medicinal chemistry for "fragment-based drug design"

(FBDD). The electronic push-pull nature of the substituents makes it an ideal precursor for

generating libraries of antiparasitic and antimicrobial agents. The amidoxime moiety serves as

a stable precursor to bioisosteres of esters and amides, improving metabolic stability in drug

candidates.

Molecular Architecture & Electronic Properties
Core Scaffold and Substituents
The molecule is built upon a benzene scaffold with three distinct functional groups that dictate

its reactivity and physical properties:

Position 1 (Amidoxime): The functional headgroup. It exhibits amphoteric character due to

the basic amino group (

) and the acidic oxime hydroxyl (

).

Position 3 (Nitro): A strong electron-withdrawing group (EWG). Through inductive (

) and mesomeric (

) effects, it significantly decreases electron density on the ring, particularly at the ortho and
para positions relative to itself. This deactivation makes the amidoxime nitrogen less
nucleophilic than in non-nitrated analogs.

Position 4 (Chlorine): A halogen located ortho to the nitro group. While chlorine is an EWG

by induction, its position adjacent to the bulky nitro group induces steric strain, potentially

twisting the nitro group slightly out of planarity with the aromatic ring.

Tautomerism and Isomerism
The amidoxime group is not static; it exists in a dynamic equilibrium involving tautomers and

geometrical isomers.

Z/E Isomerism: The
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double bond allows for Z (zusammen) and E (entgegen) isomers. In solution, the Z-isomer is
often favored due to intramolecular hydrogen bonding between the oxime hydroxyl proton
and the amine nitrogen, although the bulky nitro group at the meta position may influence
this population distribution via steric repulsion.

Tautomeric Equilibrium: The molecule exists primarily as the amidoxime (A) but can access

the hydroxyamidine (B) form, which is the reactive species in certain cyclization reactions.

Figure 1: Isomerism and Tautomerism
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Caption: Equilibrium states of the amidoxime functional group involving Z/E geometric

isomerization and tautomeric shifts.

Synthesis Protocol
The synthesis of 4-Chloro-3-nitrobenzamide oxime is a two-step sequence starting from

commercially available 4-chlorobenzonitrile.

Step 1: Nitration of 4-Chlorobenzonitrile
Objective: Introduce the nitro group at the meta position relative to the cyano group (which is

ortho to the chlorine).

Reagents: Fuming Nitric Acid (
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), Concentrated Sulfuric Acid (

).[1]

Mechanism: Electrophilic Aromatic Substitution (EAS). The cyano group is a strong meta-

director. The chlorine is ortho/para-directing. The position ortho to the chlorine (and meta to

the nitrile) is electronically favored and sterically accessible.

Product: 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0).[2][3][4]

Step 2: Amidoxime Formation (The Core Protocol)
Objective: Convert the nitrile (

) to the amidoxime (

).

Reagents:

Precursor: 4-Chloro-3-nitrobenzonitrile (1.0 eq)

Hydroxylamine hydrochloride (

) (1.2 - 1.5 eq)

Base: Sodium Carbonate (

) or Triethylamine (

) (1.5 eq)

Solvent: Ethanol/Water (3:1 v/v) or Methanol.

Protocol:

Preparation: Dissolve 4-Chloro-3-nitrobenzonitrile in Ethanol.

Activation: In a separate flask, dissolve
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in a minimum amount of water. Add the base (

) slowly to liberate free hydroxylamine (

). Caution: Evolution of

gas.

Addition: Add the free hydroxylamine solution to the nitrile solution.

Reaction: Reflux the mixture at 70–80°C for 4–6 hours. Monitor by TLC (Mobile phase:

Hexane/Ethyl Acetate 1:1). The nitrile spot (high

) will disappear, and the amidoxime spot (lower

, more polar) will appear.

Workup: Evaporate the ethanol under reduced pressure. Add cold water to the residue.[5]

The product usually precipitates as an off-white to yellow solid.

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if

necessary.[1]

Figure 2: Synthesis Pathway
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Caption: Synthetic route from 4-chlorobenzonitrile to the target amidoxime via nitration and

nucleophilic addition.

Characterization Data
Researchers must validate the structure using the following spectral fingerprints.
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Technique Expected Signal / Value Structural Assignment

IR Spectroscopy
3400–3500 cm

(Broad)

O-H and N-H stretching

(Amidoxime)

2230 cm

(Absent)

Disappearance of Nitrile (

) peak

1650–1660 cm
stretching

1530 & 1350 cm asymmetric & symmetric

stretch

H NMR 9.5–10.5 ppm (s, 1H)
(Exchangeable with

)

(DMSO-

)
7.5–8.5 ppm (m, 3H) Aromatic Protons (Ar-H)

5.8–6.5 ppm (s, 2H) (Broad, exchangeable)

Mass Spectrometry 215/217 (3:1 ratio)

Molecular ion

showing Cl isotope pattern

Reactivity & Applications
The primary utility of 4-Chloro-3-nitrobenzamide oxime lies in its transformation into 1,2,4-

oxadiazoles, a privileged scaffold in oncology and infectious disease research.

Cyclization to 1,2,4-Oxadiazoles
Reaction with acyl chlorides or carboxylic acid anhydrides leads to O-acylation followed by

dehydration/cyclization.

Reagent: Trichloroacetic anhydride or Benzoyl chloride.
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Conditions: Toluene/Pyridine reflux or DMF at 100°C.

Mechanism: The oxime oxygen attacks the carbonyl carbon of the electrophile, forming an

O-acyl amidoxime intermediate. Heating drives the elimination of water (or acid) to close the

ring.

Reaction with Vilsmeier Reagent
As noted in antiparasitic research, this amidoxime can react with the Vilsmeier reagent (DMF/

) to form oxadiazole derivatives, often used to synthesize bioisosteres of antiparasitic drugs [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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